ML150
Overview
Description
ML150 is a two-component self-leveling epoxy-cement coating used primarily for preparing cement screeds and coating vertical surfaces . It contains a desiccated version of a polymer and special additives that provide high adhesion to various substrates, reduce shrinkage, and improve physical and application properties .
Mechanism of Action
Target of Action
The primary target of ML150 is α-synuclein . α-synuclein is a protein that, when misfolded, plays a key role in the development of Parkinson’s disease and other neurodegenerative disorders .
Mode of Action
This compound acts as an α-synuclein inhibitor . By inhibiting α-synuclein, this compound can potentially prevent the formation of harmful protein aggregates that are characteristic of Parkinson’s disease and other similar conditions .
Biochemical Pathways
Misfolded α-synuclein can form aggregates that disrupt cellular function, leading to cell death and the symptoms of neurodegenerative diseases .
Result of Action
The inhibition of α-synuclein by this compound could potentially prevent the formation of harmful protein aggregates, thereby protecting neurons from damage . This could result in a slowing or halting of the progression of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML150 is prepared by mixing two main components: a resin (Component A) and a hardener (Component B), along with a polymer (Component C) and water . The components are mixed in the following steps:
Premix each component separately: to ensure product uniformity.
Empty Component B (Hardener) into Component A (Resin): in the correct mix ratio.
Add Component C (Polymer): and about 5-8% water.
Mix the combined components: for at least 3 minutes using a low-speed drill (300 - 450 rpm) and an Exomixer or Jiffy type paddle suited to the volume of the mixing container to minimize entrapped air.
Industrial Production Methods
In industrial settings, this compound is produced in bulk packaging, ensuring that each component is pre-mixed separately to maintain product uniformity . The mixture is then applied using a smooth trowel on a clean, dry, and contaminant-free surface .
Chemical Reactions Analysis
Types of Reactions
ML150 undergoes several types of chemical reactions, including:
Polymerization: The resin and hardener react to form a solid polymer matrix.
Cross-linking: The polymer chains form cross-links, enhancing the material’s strength and durability.
Common Reagents and Conditions
Reagents: Resin (Component A), Hardener (Component B), Polymer (Component C), and water.
Conditions: Application temperature ranges from +10°C to +30°C with relative humidity below 70%.
Major Products Formed
The major product formed from these reactions is a durable, self-leveling epoxy-cement coating with high adhesion and resistance to diluted acid and alkaline solutions .
Scientific Research Applications
ML150 has a wide range of scientific research applications, including:
Chemistry: Used as a coating material for various substrates, providing a smooth and durable surface.
Biology: Applied in laboratory settings to create controlled environments for biological experiments.
Medicine: Utilized in medical facilities for its easy-to-clean and hygienic properties.
Comparison with Similar Compounds
Similar Compounds
Epoxy Resins: Similar to ML150, epoxy resins are used for their strong adhesive properties and durability.
Polyurethane Coatings: These coatings also provide high adhesion and resistance to chemicals but may differ in their application methods and specific properties.
Uniqueness of this compound
This compound stands out due to its combination of epoxy and cement components, providing a unique balance of strength, durability, and adhesion . Its ability to be applied on both horizontal and vertical surfaces and its resistance to diluted acid and alkaline solutions make it a versatile and valuable compound in various applications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAOGGMAQQKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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